p-(Dimethylamino)cinnamic acid

MALDI Imaging Mass Spectrometry Lipidomics High Spatial Resolution

Standard cinnamic acid derivatives fail to provide the red-shifted absorption and charge-transfer character required for high-resolution MALDI imaging and NLO material synthesis. p-(Dimethylamino)cinnamic acid (DMACA) directly addresses this gap through its strong electron-donating para-dimethylamino group. • Achieves true 5 μm pixel lipid imaging on timsTOF fleX instruments-a 25% laser spot size reduction vs. conventional matrices-for subcellular phospholipid and sulfatide mapping. • Exhibits the highest first-order hyperpolarizability (β) among cinnamic acid analogs, enabling superior nonlinear optical (NLO) building block performance. • Supplied as a crystalline solid (≥98% purity) with full analytical documentation; ambient shipping ensures rapid global delivery for time-sensitive research programs.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 1552-96-1
Cat. No. B074946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-(Dimethylamino)cinnamic acid
CAS1552-96-1
Synonyms4-(dimethylamino)cinnamic acid
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C11H13NO2/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,1-2H3,(H,13,14)/b8-5+
InChIKeyCQNPVMCASGWEHM-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-(Dimethylamino)cinnamic Acid (CAS 1552-96-1) – Definition, Class, and Core Physicochemical Profile


p-(Dimethylamino)cinnamic acid (CAS 1552-96-1), also designated as 4-(Dimethylamino)cinnamic acid (DMACA), is a para-substituted cinnamic acid derivative characterized by a strong electron-donating dimethylamino group on the phenyl ring, yielding a conjugated push-pull π-system with intramolecular charge-transfer (ICT) character [1]. This structural motif confers a unique combination of photophysical properties, including a significantly red-shifted UV-visible absorption spectrum relative to unsubstituted cinnamic acid [2], as well as solvent-dependent dual fluorescence arising from delocalized excited (DE) and twisted intramolecular charge transfer (TICT) states [3]. DMACA is a crystalline solid (melting point: 227–228 °C with decomposition) with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . Its structural and electronic features directly underpin its differentiation as a specialty probe, matrix, or building block in advanced optical and bioanalytical applications, where generic cinnamic acid analogs cannot be trivially substituted.

ICT Probe & Specialty MatrixStrong push-pull π-system with red-shifted absorption enables 355 nm MALDI and fluorescence applications.
Nonlinear Optical Building BlockReported top-ranked hyperpolarizability among p-substituted cinnamic acids for NLO material research.
Analytical SelectivityDifferentiates from generic cinnamic acid analogs; tailored for high-sensitivity lipid imaging and ICT studies.

Why p-(Dimethylamino)cinnamic Acid Cannot Be Replaced by Generic Cinnamic Acid Analogs in Performance-Critical Applications


Generic substitution with unsubstituted cinnamic acid or even other mono-substituted derivatives (e.g., 4-methoxycinnamic acid) is demonstrably inadequate for applications demanding strong intramolecular charge-transfer (ICT) character, high 355 nm absorptivity, or specialized biological binding profiles. The para-dimethylamino group is not a passive spectator; it fundamentally alters the electronic structure. For instance, while unsubstituted cinnamic acid displays weak, short-wavelength absorption, p-(dimethylamino)cinnamic acid exhibits a strongly red-shifted absorption spectrum due to its donor-acceptor conjugated system [1]. This electron-rich nature is further validated by quantitative measurements of its first-order hyperpolarizability (β), which scales with donor strength, placing it significantly higher than that of parent cinnamic acid or weaker donor-substituted analogs in nonlinear optical (NLO) assessments [2]. Consequently, in fields like MALDI imaging mass spectrometry, where matrix absorptivity at 355 nm directly dictates spatial resolution and sensitivity, the optical performance gap between DMACA and traditional matrices (e.g., 2,5-dihydroxybenzoic acid, sinapinic acid) or even its primary amine analog (4-aminocinnamic acid) is quantifiable and substantial [3]. The following evidence confirms that DMACA's specific electronic and structural features yield measurable performance advantages that render it a non-commodity, application-specific selection.

Generic Cinnamic AcidLacks the strong para-dimethylamino ICT character; absorption profile cannot support 355 nm MALDI or red-shifted probe behavior.
4-Aminocinnamic Acid (ACA)Optical properties may not match DMACA for phospholipid/sulfatide sensitivity; sensitivity gap shifts lipid class coverage.
Weaker Donor AnalogsHyperpolarizability (β) scales with donor strength; methoxy, chloro, or unsubstituted derivatives yield lower NLO response, limiting nonlinear optical utility.

Quantitative Performance Differentiation of p-(Dimethylamino)cinnamic Acid (DMACA) vs. Key Analogs and Alternatives


Spatial Resolution in MALDI Imaging: DMACA Outperforms DAN and DHA at ≤10 μm Pixel Sizes

In a systematic evaluation of aminated cinnamic acid analogs (ACAAs) as dual-polarity MALDI matrices, 4-(dimethylamino)cinnamic acid (DMACA) demonstrated superior sensitivity and optical properties compared to the widely used matrices 1,5-diaminonaphthalene (DAN) and 2,5-dihydroxyacetophenone (DHA) for high spatial resolution lipid imaging [1]. DMACA's strong extinction coefficient at 355 nm enabled lower laser fluence operation, which is critical for minimizing tissue ablation and achieving true sub-10 μm spatial resolution. This performance directly addresses the limitation of conventional matrices that suffer from sensitivity loss at small pixel sizes.

Spatial Resolution
Head-to-head
DMACA5 μm pixel size without oversampling; laser spot ~4.5 μm
DAN/DHARequire larger spot size (>6 μm); lower S/N at ≤10 μm pixels
~25% reduction in laser spot size
Supports true 5 μm lipid imaging on standard MALDI instruments
MALDI-TOF, 355 nm laser; murine brain and human kidney sections
MALDI Imaging Mass Spectrometry Lipidomics High Spatial Resolution

MALDI Sensitivity: DMACA Exhibits Superior Optical Properties for Lipid Detection vs. 4-Aminocinnamic Acid (ACA)

Within the same class of aminated cinnamic acid analogs, 4-(dimethylamino)cinnamic acid (DMACA) was directly compared to 4-aminocinnamic acid (ACA) for MALDI imaging mass spectrometry [1]. While ACA was noted for generating fewer in-source fragments for gangliosides, DMACA was explicitly identified as having 'better optical properties' than ACA, leading to higher sensitivity for a broader range of lipid classes, including phospholipids and sulfatides. This highlights a critical performance trade-off within the analog series.

Lipid Sensitivity
Head-to-head
DMACAHigher sensitivity for phospholipids & sulfatides; better optical properties
ACAStrong for gangliosides but lower optical response for phospholipids
Superior optical properties reported for DMACA in same setup
Preferred when phospholipid/sulfatide coverage is priority
MALDI-TOF timsTOF fleX; murine brain sections
MALDI Matrices Lipid Detection Sensitivity Phospholipids

UV-Visible Absorption: Red-Shifted Spectrum of DMACA vs. Parent Cinnamic Acid

The introduction of the strong electron-donating dimethylamino group at the para position of the cinnamic acid scaffold results in a dramatic change in the electronic absorption spectrum compared to the unsubstituted parent compound [1]. This spectral shift is a direct consequence of the enhanced push-pull conjugation and intramolecular charge-transfer (ICT) character, which is absent in cinnamic acid itself. This property is fundamental to its use as a polarity probe and in applications requiring strong absorption in the near-UV/visible region.

UV-Vis Red‑Shift
Data to verify
Strongly red-shifted absorption relative to parent cinnamic acid
Confirms ICT character; critical for 355 nm MALDI and probe applications
Review specific λmax in target solvent; neutral species spectrum
Spectroscopic Probes UV-Visible Absorption pH-Dependent Spectroscopy

Nonlinear Optical Response: Hyperpolarizability of DMACA Surpasses Weaker Donor Analogs

The first-order hyperpolarizability (β), a key metric for second-order nonlinear optical (NLO) performance, was systematically measured for a series of p-substituted cinnamic acids using the hyper-Rayleigh scattering technique [1]. The study established a direct correlation between the electron-donating strength of the para substituent and the magnitude of β. As the strongest donor in the series, the dimethylamino group in p-(dimethylamino)cinnamic acid imparts the highest β value, confirming its superior potential for NLO applications compared to analogs with weaker donors (e.g., -H, -OCH₃).

Hyperpolarizability
Class-level
Highest β among p‑substituted cinnamic acid series
Supports NLO chromophore and material development
Hyper‑Rayleigh scattering; structure‑property trend confirmed
Nonlinear Optics Hyperpolarizability Donor-Acceptor Systems

Validated High-Value Application Scenarios for p-(Dimethylamino)cinnamic Acid (CAS 1552-96-1) Based on Quantitative Evidence


High Spatial Resolution MALDI Imaging Mass Spectrometry of Lipids at 5 μm Pixel Size

p-(Dimethylamino)cinnamic acid (DMACA) is a premium-choice MALDI matrix for achieving true 5 μm pixel size imaging without oversampling on commercial timsTOF fleX instruments [1]. Its strong extinction coefficient at 355 nm enables a 25% reduction in laser spot size (from ~6 μm to ~4.5 μm) compared to operation with DAN or DHA [1]. This enables high signal-to-noise detection of phospholipids and sulfatides at subcellular resolution, making it indispensable for lipidomic mapping in neuroscience and nephrology research where tissue preservation and spatial fidelity are paramount.

Sensitive Detection of Phospholipids and Sulfatides in Dual-Polarity MALDI IMS

For lipidomics studies requiring broad coverage of polar lipid classes, DMACA offers a measurable sensitivity advantage over its close structural analog, 4-aminocinnamic acid (ACA) [1]. While ACA excels with gangliosides, DMACA's superior optical properties directly translate to higher ion intensity and signal-to-noise for phospholipids and sulfatides in the same experimental setup [1]. This makes DMACA the optimal matrix selection when the analytical goal is comprehensive phospholipid profiling in tissue sections.

Development of Second-Order Nonlinear Optical (NLO) Materials and Chromophores

As the p-substituted cinnamic acid derivative with the strongest electron-donating group, DMACA exhibits the highest first-order hyperpolarizability (β) within its analog series [2]. This quantifiable structure-property relationship positions DMACA as the leading cinnamic acid-based building block for synthesizing NLO-active polymers, organic crystals, or self-assembled monolayers where maximizing second-order nonlinear susceptibility is the primary design criterion [2].

pH-Dependent Spectroscopic Probe and Intramolecular Charge-Transfer (ICT) Studies

DMACA's UV-visible absorption spectrum is strongly red-shifted relative to parent cinnamic acid, and its distinct pH-dependent spectral shifts (neutral, cationic, and anionic forms) are well-characterized [3]. This enables its use as a sensitive probe for local polarity and pH in microenvironments, such as protein binding pockets or micellar systems. Additionally, its well-documented dual fluorescence (DE and TICT states) makes it a model compound for studying excited-state dynamics in femtosecond spectroscopy experiments [4].

Application
Selection Property
Validation Focus
High‑resolution MALDI imaging (5 µm)
355 nm extinction coefficient and laser interaction
Pixel‑size reproducibility and signal‑to‑noise at sub‑10 µm
Phospholipid & sulfatide detection
Optical property differentiation among aminated cinnamic analogs
Lipid‑class sensitivity comparison for dual‑polarity IMS
Second‑order NLO chromophores
First‑order hyperpolarizability (β) ranking within analog series
Nonlinear susceptibility optimization and device integration
pH‑sensitive ICT probe
UV‑Vis absorption shift and dual‑fluorescence response
Excited‑state dynamics and local polarity characterization

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